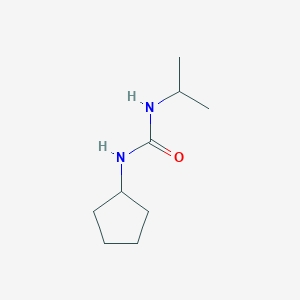

1-Cyclopentyl-3-(propan-2-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(2)10-9(12)11-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIDYWBBAUZQNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 1-Cyclopentyl-3-(propan-2-yl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the organic compound 1-Cyclopentyl-3-(propan-2-yl)urea. Due to the limited availability of direct experimental data for this specific molecule, this document outlines established experimental protocols for determining key physicochemical parameters relevant to drug discovery and development. These parameters include melting point, solubility, lipophilicity (log P), and acidity constant (pKa). The guide also includes computed property values to offer a theoretical profile of the compound. This information is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and evaluation of novel urea derivatives for potential therapeutic applications.

Introduction

Urea-containing compounds are a significant class of molecules in medicinal chemistry, known for their ability to form stable hydrogen bonds with biological targets.[1] The compound this compound, a disubstituted urea, possesses structural motifs that are of interest in drug design. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This guide details the theoretical properties and the methodologies for the experimental determination of its key physicochemical characteristics.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H18N2O |

| Molecular Weight | 170.25 g/mol |

| Canonical SMILES | CC(C)NC(=O)NC1CCCC1 |

| CAS Number | Not available |

Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties for this compound. These values are estimations and should be confirmed by experimental analysis.

| Property | Predicted Value | Source |

| XLogP3 | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 41.1 Ų | PubChem |

| pKa (most basic) | Not available | - |

Note: Predicted values are generated by computational algorithms and may differ from experimental results.

Experimental Protocols for Physicochemical Property Determination

This section outlines standard experimental procedures for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[2] Impurities tend to lower and broaden the melting range.[2][3]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]

-

Apparatus: The capillary tube is attached to a thermometer or placed in a heating block of a melting point apparatus.[2][3]

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, especially near the expected melting point.[3]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied are recorded as the melting point range.[2][6]

Aqueous Solubility

Solubility, particularly in aqueous media, is a critical determinant of a drug candidate's bioavailability.[7][8] Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery.[9][10]

Methodology: Equilibrium Shake-Flask Method (Thermodynamic Solubility)

-

Preparation: An excess amount of the solid compound is added to a vial containing a buffer solution of a specific pH (e.g., phosphate-buffered saline, PBS, at pH 7.4).[11]

-

Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[8][11]

-

Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[11]

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

Lipophilicity (log P)

The octanol-water partition coefficient (log P) is the primary measure of a compound's lipophilicity, which influences its membrane permeability and interaction with biological targets.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and an aqueous buffer (e.g., pH 7.4) are mutually saturated by mixing and allowing them to separate.[12]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to facilitate partitioning and then allowed to stand until the two phases have completely separated.[13]

-

Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV.[12]

-

Calculation: The log P value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of a compound's ionization at a given pH. The urea functional group is very weakly basic.[14][15]

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the inflection point of this curve.[16] For very weak bases, other methods like spectrophotometry or NMR spectroscopy may be more suitable.[16]

Experimental Workflows

The following diagrams illustrate the general workflows for determining the physicochemical properties discussed.

Conclusion

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. agilent.com [agilent.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Showing Compound Urea (FDB012174) - FooDB [foodb.ca]

- 15. Urea - Wikipedia [en.wikipedia.org]

- 16. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]

An In-depth Technical Guide on 1-Cyclopentyl-3-(propan-2-yl)urea and its Analogs

Introduction

N,N'-disubstituted ureas are a significant class of organic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities. The urea moiety, with its ability to form multiple hydrogen bonds, serves as a critical pharmacophore in a wide array of therapeutic agents. Structurally, these compounds feature a central carbonyl group bonded to two nitrogen atoms, each bearing a substituent. In the case of 1-Cyclopentyl-3-(propan-2-yl)urea, these substituents are a cyclopentyl group and an isopropyl group, respectively. This class of compounds has been explored for various therapeutic applications, including as enzyme inhibitors and anticancer agents.

Chemical Synthesis

The synthesis of N,N'-disubstituted ureas is typically achieved through the reaction of an isocyanate with a primary or secondary amine. This reaction is generally high-yielding and proceeds under mild conditions.

General Synthetic Protocol:

A common and efficient method for the synthesis of unsymmetrical N,N'-disubstituted ureas involves the following steps:

-

Isocyanate Formation (if not commercially available): An amine can be converted to its corresponding isocyanate using phosgene or a phosgene equivalent such as triphosgene or carbonyldiimidazole (CDI). The use of CDI is often preferred due to its lower toxicity.

-

Urea Formation: The isocyanate is then reacted with the desired amine in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at room temperature. The reaction is often catalyzed by a non-nucleophilic base like triethylamine.

For the specific synthesis of this compound, one of two primary routes would be employed:

-

Route A: Reaction of cyclopentyl isocyanate with isopropylamine.

-

Route B: Reaction of isopropyl isocyanate with cyclopentylamine.

Detailed Experimental Protocol (Representative):

The following protocol is a representative example for the synthesis of a disubstituted urea, adapted for the target compound.

-

Materials: Cyclopentylamine (1.0 eq), Isopropyl isocyanate (1.05 eq), Triethylamine (1.1 eq), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

To a solution of cyclopentylamine in anhydrous DCM, triethylamine is added, and the mixture is stirred at 0 °C.

-

Isopropyl isocyanate, dissolved in anhydrous DCM, is added dropwise to the reaction mixture over a period of 15-20 minutes.

-

The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound.

-

Characterization: The structure of the synthesized compound would be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activity of Analogous N,N'-Disubstituted Ureas

While no specific biological data for this compound has been found, numerous structurally related N,N'-disubstituted ureas exhibit significant biological activities, particularly as anticancer agents and enzyme inhibitors.

Anticancer Activity:

Many aryl urea derivatives have been investigated for their antiproliferative effects against various cancer cell lines. For instance, a series of pyrimidine derivatives bearing aryl urea moieties demonstrated cytotoxic activity against colon and prostate cancer cell lines.[1] Mechanistic studies of active compounds in this class have revealed induction of apoptosis and cell cycle arrest.[1]

Enzyme Inhibition:

N,N'-disubstituted ureas have been identified as potent inhibitors of various enzymes. For example, certain N,N'-diphenylurea derivatives have been synthesized and shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy.[2]

Quantitative Data for Analogous Compounds:

The following table summarizes the anticancer activity of representative N,N'-disubstituted urea derivatives against various cancer cell lines. It is important to note that these are analogous compounds, and their activity does not directly reflect the activity of this compound.

| Compound Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine-Aryl Urea 4b | SW480 (Colon) | 11.08 | [1] |

| N,N-Diphenylurea 3g | IDO1 Enzyme Inhibition | 1.73 | [2] |

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity Assay (MTT Assay):

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., from 0.1 to 100 µM) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Enzyme Inhibition Assay (IDO1 as an example): [2]

This protocol outlines a method to determine the inhibitory effect of a compound on the IDO1 enzyme.

-

Cell Culture: HeLa cells are seeded in a 96-well plate and incubated.

-

Induction and Inhibition: The cells are treated with human IFN-γ to induce IDO1 expression, along with various concentrations of the test inhibitor, and incubated for 18 hours.

-

Kynurenine Measurement: The amount of kynurenine (the product of the IDO1-catalyzed reaction) in the cell culture supernatant is measured. This involves a chemical reaction that produces a colored product.

-

Absorbance Reading: The absorbance of the colored product is measured, and the percentage of enzyme inhibition is calculated relative to a control without the inhibitor.

Visualizations

Signaling Pathway Diagram:

The following diagram illustrates a simplified, representative signaling pathway that can be inhibited by some anticancer urea derivatives, leading to apoptosis.

Caption: Simplified apoptotic pathway induced by an anticancer urea derivative.

Experimental Workflow Diagram:

This diagram outlines the general workflow for the synthesis and biological evaluation of novel urea compounds.

Caption: General workflow for synthesis and biological evaluation of urea derivatives.

References

In-depth Technical Guide: The Mechanism of Action of 1-Cyclopentyl-3-(propan-2-yl)urea

Extensive database searches, including chemical repositories and scholarly articles, provide basic chemical and physical properties of 1-Cyclopentyl-3-(propan-2-yl)urea. However, these resources lack the crucial experimental data necessary to construct a detailed technical guide as requested. Information regarding its biological targets, efficacy in cellular or in vivo models, and the downstream signaling cascades it may modulate is currently unavailable.

While the broader class of urea derivatives has been explored for various therapeutic applications, with some exhibiting antimicrobial or other biological activities, this general information cannot be extrapolated to predict the specific mechanism of this compound without direct experimental evidence.

At present, there is insufficient scientific data to provide an in-depth technical guide on the mechanism of action of this compound. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled due to the absence of primary research on this specific compound. Further investigation and publication of research focused on the biological evaluation of this compound are necessary to elucidate its mechanism of action.

Lack of Biological Data Precludes In-depth Analysis of 1-Cyclopentyl-3-(propan-2-yl)urea

A comprehensive investigation into the biological targets of 1-Cyclopentyl-3-(propan-2-yl)urea reveals a significant absence of publicly available data, preventing the creation of a detailed technical guide on its potential therapeutic applications. Despite extensive searches across scientific databases, patent literature, and chemical repositories, no specific information regarding its mechanism of action, protein binding partners, or quantitative biological activity could be identified.

Researchers and drug development professionals are therefore advised that at present, the biological profile of this compound, a small molecule with the chemical formula C9H18N2O, remains uncharacterized in the public domain. This scarcity of information makes it impossible to fulfill the core requirements of an in-depth technical guide, which would necessitate the summarization of quantitative data, detailing of experimental protocols, and visualization of associated signaling pathways.

Initial searches for the compound, also known by its synonym IPCU, yielded primarily chemical property listings and synthesis procedures. Broader inquiries into its potential biological activity, screening results, and pharmacological profile did not provide any specific insights. While the general class of urea-containing compounds has been explored for various therapeutic purposes, including as enzyme inhibitors and anticancer agents, these findings are not directly applicable to the specific molecule .

The lack of data extends to major bioactivity databases such as PubChem and ChEMBL, where no significant biological assay results are reported for this compound. Similarly, searches of patent databases did not uncover any claims related to its biological effects or therapeutic use.

Consequently, the creation of data tables summarizing binding affinities, IC50/EC50 values, or other quantitative measures is not feasible. Furthermore, without knowledge of its biological targets, no relevant signaling pathways can be diagrammed, nor can the experimental workflows for their elucidation be described.

It is possible that research on this compound exists in proprietary or undisclosed settings. However, based on currently accessible information, any discussion of its potential biological targets would be purely speculative and would not meet the standards of a technical guide for a scientific audience. Further research and publication of experimental data are required to elucidate the biological role, if any, of this compound.

In-Silico Docking Analysis of 1-Cyclopentyl-3-(propan-2-yl)urea: A Technical Guide for Drug Discovery Professionals

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of a hypothetical in-silico molecular docking study of the novel urea derivative, 1-Cyclopentyl-3-(propan-2-yl)urea. While direct experimental data for this specific compound is not publicly available, this document serves as a detailed methodological framework for researchers and drug development professionals. By drawing parallels with structurally related compounds exhibiting biological activities, we outline a complete workflow from target identification and preparation to docking simulation and results interpretation. This guide includes detailed experimental protocols, hypothetical data presented in structured tables, and visualizations of pertinent signaling pathways and experimental workflows, adhering to best practices in computational drug discovery. The objective is to furnish a robust template for the in-silico evaluation of new chemical entities, facilitating the preliminary assessment of their therapeutic potential.

Introduction

Urea derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural motif of a disubstituted urea allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The title compound, this compound, features a cyclopentyl group, which can enhance binding to hydrophobic pockets in protein targets, and an isopropyl group, which can influence solubility and metabolic stability.

Given the therapeutic potential observed in analogous structures, an in-silico molecular docking study is a prudent first step in elucidating the possible biological targets and mechanism of action of this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is instrumental in virtual screening and lead optimization, offering insights into binding affinities and interaction patterns at the molecular level.[1][2]

This guide will present a hypothetical in-silico study of this compound, postulating its potential as an inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, based on the known anti-inflammatory activity of some urea derivatives.[3]

Methodology

Software and Tools

-

Ligand Preparation: ChemDraw, Avogadro, PyRx

-

Protein Preparation: RCSB Protein Data Bank, PyMOL, AutoDockTools

-

Molecular Docking: AutoDock Vina integrated into PyRx

-

Visualization: PyMOL, BIOVIA Discovery Studio

-

Pharmacokinetic Prediction: SwissADME, PROTox II web servers

Experimental Protocols

2.2.1. Ligand Preparation

-

The 2D structure of this compound was sketched using ChemDraw software.

-

The structure was converted to a 3D format and its geometry was optimized using the Avogadro software with the MMFF94 force field.

-

The optimized ligand was then imported into PyRx, and its energy was minimized using the Universal Force Field (UFF).

-

The final prepared ligand was saved in the .pdbqt format, which includes atomic charges and torsional degrees of freedom.

2.2.2. Protein Target Selection and Preparation

-

Based on the anti-inflammatory potential of related urea compounds, Cyclooxygenase-2 (COX-2) was selected as a potential protein target.

-

The 3D crystallographic structure of human COX-2 (PDB ID: 5IKQ) was downloaded from the RCSB Protein Data Bank.

-

The protein structure was prepared using AutoDockTools. This involved removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.

-

The prepared protein was saved in the .pdbqt format.

2.2.3. Molecular Docking Simulation

-

The prepared ligand and protein files were loaded into the PyRx virtual screening tool.

-

The docking grid box was defined to encompass the active site of COX-2, as identified from the co-crystallized ligand in the original PDB file. The grid box dimensions were set to 25 x 25 x 25 Å with a spacing of 0.375 Å.

-

Molecular docking was performed using AutoDock Vina with an exhaustiveness of 8 to ensure a comprehensive search of the conformational space.

-

The top-ranked binding pose with the lowest binding energy (highest affinity) was selected for further analysis.

2.2.4. Post-Docking Analysis

-

The interaction of this compound with the amino acid residues in the active site of COX-2 was visualized using PyMOL and BIOVIA Discovery Studio.

-

Hydrogen bonds, hydrophobic interactions, and other non-covalent interactions were identified and analyzed.

2.2.5. In-Silico Pharmacokinetic (ADME/T) Prediction

-

The SMILES string of this compound was submitted to the SwissADME and PROTox II web servers.

-

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as toxicity (T), were predicted.

-

Drug-likeness was evaluated based on Lipinski's rule of five.

Hypothetical Results

Molecular Docking Analysis

The molecular docking simulation of this compound against the active site of COX-2 would be expected to yield a negative binding energy, indicating a favorable interaction. For the purpose of this guide, we will assume a hypothetical binding energy of -7.8 kcal/mol. The interactions with the active site residues are detailed in Table 1.

Table 1: Hypothetical Binding Interactions of this compound with COX-2 (PDB: 5IKQ)

| Interaction Type | Interacting Amino Acid Residues |

| Hydrogen Bond | TYR355, SER530 |

| Hydrophobic Interaction | LEU352, VAL523, ALA527, PHE518 |

| van der Waals | ARG120, GLY526 |

In-Silico ADME/T Predictions

The predicted pharmacokinetic and toxicity properties of this compound are summarized in Table 2.

Table 2: Hypothetical In-Silico ADME/T Profile of this compound

| Property | Predicted Value | Remarks |

| Physicochemical Properties | ||

| Molecular Weight ( g/mol ) | 170.26 | Complies with Lipinski's rule (<500) |

| LogP (Consensus) | 2.15 | Complies with Lipinski's rule (<5) |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's rule (<5) |

| Hydrogen Bond Acceptors | 1 | Complies with Lipinski's rule (<10) |

| Pharmacokinetics | ||

| Gastrointestinal Absorption | High | Good oral bioavailability expected |

| Blood-Brain Barrier Permeant | No | Reduced potential for CNS side effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 violations | Favorable for oral drug development |

| Toxicity | ||

| Predicted LD50 (mg/kg) | 2500 | Class 5: Unlikely to be acutely toxic |

| Hepatotoxicity | Low risk | Favorable safety profile |

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates the arachidonic acid signaling pathway, where COX-2 is a key enzyme. Inhibition of COX-2 by a compound like this compound would block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Experimental Workflow

The diagram below outlines the sequential steps of the in-silico docking study described in this guide.

Discussion and Conclusion

This technical guide has presented a detailed, albeit hypothetical, in-silico molecular docking study of this compound. The outlined methodology provides a standard workflow that can be applied to novel compounds to gain initial insights into their therapeutic potential. The hypothetical results suggest that this compound could be a promising candidate for development as an anti-inflammatory agent, with a favorable binding affinity for COX-2 and a good predicted pharmacokinetic profile.

It is crucial to emphasize that in-silico studies are predictive and serve as a preliminary screening tool. The hypotheses generated from this computational analysis must be validated through in-vitro and in-vivo experimental studies. Future work should focus on the chemical synthesis of this compound, followed by enzymatic assays to confirm its inhibitory activity against COX-2 and cell-based assays to evaluate its anti-inflammatory effects.

References

Spectroscopic Analysis of 1-Cyclopentyl-3-(propan-2-yl)urea: A Technical Overview

This technical guide provides predicted spectroscopic data for 1-Cyclopentyl-3-(propan-2-yl)urea, intended for researchers, scientists, and professionals in drug development. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such data for a novel small molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using online spectroscopic prediction tools.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 5.5 | Broad Singlet | 1H | NH (urea) |

| ~4.0 - 4.5 | Broad Singlet | 1H | NH (urea) |

| ~3.8 - 4.0 | Septet | 1H | CH (CH₃)₂ |

| ~3.6 - 3.8 | Quintet | 1H | CH -cyclopentyl |

| ~1.4 - 1.7 | Multiplet | 8H | CH₂ (cyclopentyl) |

| ~1.15 | Doublet | 6H | CH(C H₃)₂ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~158 | C =O (urea) |

| ~54 | C H-cyclopentyl |

| ~43 | C H(CH₃)₂ |

| ~33 | C H₂ (cyclopentyl, C2, C5) |

| ~24 | C H₂ (cyclopentyl, C3, C4) |

| ~23 | C H₃ |

Table 3: Predicted IR Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | N-H Stretch |

| ~2960 | Strong | C-H Stretch (Aliphatic) |

| ~1630 | Strong | C=O Stretch (Urea Amide I) |

| ~1570 | Strong | N-H Bend (Urea Amide II) |

| ~1465 | Medium | C-H Bend (CH₂) |

| ~1385 | Medium | C-H Bend (Isopropyl) |

| ~1250 | Medium | C-N Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 170 | 40 | [M]⁺ (Molecular Ion) |

| 155 | 20 | [M - CH₃]⁺ |

| 127 | 60 | [M - C₃H₇]⁺ |

| 114 | 100 | [C₅H₉NHCONH]⁺ |

| 84 | 30 | [C₅H₉NH]⁺ |

| 70 | 50 | [C₅H₉]⁺ |

| 58 | 80 | [NH₂CONHCH(CH₃)₂]⁺ |

| 43 | 90 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.[2][3]

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[1][2]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.[1]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.[4] A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and longer relaxation times.[5]

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a drop can be placed directly between two salt plates (e.g., NaCl or KBr).[6]

-

Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) to a fine powder.[6] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[7]

-

-

Instrument Setup:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.[8]

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify characteristic absorption bands and assign them to specific functional groups (e.g., N-H, C=O, C-H).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be low, typically in the range of µg/mL to ng/mL.

-

-

Instrument Setup:

-

Choose an appropriate ionization method. For a small, relatively non-polar molecule, Electron Ionization (EI) or Electrospray Ionization (ESI) could be suitable.

-

Calibrate the mass analyzer using a known standard to ensure accurate mass measurements.[9]

-

-

Data Acquisition:

-

Introduce the sample into the ion source. This can be done via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for sample purification.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule. High-resolution mass spectrometry can be used to determine the elemental composition of the molecular ion and its fragments.[10]

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. research.reading.ac.uk [research.reading.ac.uk]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. books.rsc.org [books.rsc.org]

- 6. webassign.net [webassign.net]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

- 8. mmrc.caltech.edu [mmrc.caltech.edu]

- 9. rsc.org [rsc.org]

- 10. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

The Rise of Cyclopentyl Urea Derivatives: A Technical Guide to Their Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl urea derivatives have emerged as a significant class of molecules in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and history of these compounds, from their early synthesis to their development as potent and selective modulators of various biological targets. We delve into their roles as allosteric modulators of the Cannabinoid Receptor 1 (CB1), agonists of the Formyl Peptide Receptor 2 (FPR2), and inhibitors of soluble epoxide hydrolase (sEH). This guide presents a comprehensive overview of their synthesis, structure-activity relationships (SAR), and the signaling pathways they modulate, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

A Historical Perspective: From Obscurity to Therapeutic Promise

The journey of cyclopentyl urea derivatives from simple organic molecules to promising therapeutic agents has been a gradual one. While the synthesis of urea by Friedrich Wöhler in 1828 marked a pivotal moment in organic chemistry, the specific exploration of N-substituted ureas, including those with a cyclopentyl moiety, gained momentum much later.[1] Early research into urea derivatives was broad, with a focus on their applications in agriculture and as intermediates in chemical synthesis.[2]

The turn of the 21st century witnessed a surge of interest in cyclopentyl urea derivatives within the realm of medicinal chemistry. This was largely driven by high-throughput screening campaigns that identified these scaffolds as hitting valuable therapeutic targets. A significant milestone was the discovery of cyclopentyl urea-containing compounds as potent allosteric modulators of the Cannabinoid Receptor 1 (CB1).[3] This opened up new avenues for treating a range of neurological and metabolic disorders.

Subsequent research has further expanded the therapeutic landscape for this class of compounds. Studies have identified cyclopentyl urea derivatives as potent agonists of the Formyl Peptide Receptor 2 (FPR2), highlighting their potential in modulating inflammatory responses.[4][5] More recently, their role as inhibitors of soluble epoxide hydrolase (sEH) has come into focus, suggesting their utility in managing pain and inflammation.[6][7]

Synthetic Strategies: Crafting Cyclopentyl Urea Derivatives

The synthesis of cyclopentyl urea derivatives, particularly the common N-cyclopentyl-N'-aryl urea scaffold, can be achieved through several reliable synthetic routes. The most prevalent method involves the reaction of an aryl isocyanate with cyclopentylamine or the reaction of a cyclopentyl isocyanate with an aniline.

General Experimental Protocol for the Synthesis of N-Cyclopentyl-N'-Aryl Ureas

This protocol outlines a general procedure for the synthesis of N-cyclopentyl-N'-aryl ureas, a common structural motif in this class of compounds.

Method 1: From Aryl Isocyanate and Cyclopentylamine

-

Reaction Setup: To a solution of the desired aryl isocyanate (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add cyclopentylamine (1.1 equivalents) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-cyclopentyl-N'-aryl urea.

Method 2: From Cyclopentyl Isocyanate and Aniline

-

Reaction Setup: To a solution of the desired aniline (1.0 equivalent) in an anhydrous aprotic solvent such as DCM or THF under an inert atmosphere, add cyclopentyl isocyanate (1.1 equivalents) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, the solvent is removed in vacuo. The crude residue is purified by flash column chromatography on silica gel with a suitable solvent system to yield the pure N-cyclopentyl-N'-aryl urea.

The synthesized compounds are typically characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Therapeutic Applications and Mechanisms of Action

Cyclopentyl urea derivatives have demonstrated significant potential in three key therapeutic areas: as allosteric modulators of the CB1 receptor, agonists of the FPR2 receptor, and inhibitors of soluble epoxide hydrolase.

Allosteric Modulation of the Cannabinoid Receptor 1 (CB1)

The discovery of cyclopentyl urea derivatives as allosteric modulators of the CB1 receptor represented a significant advancement in cannabinoid pharmacology. Unlike orthosteric ligands that bind to the same site as endogenous cannabinoids, allosteric modulators bind to a distinct site on the receptor, offering a more nuanced approach to modulating receptor activity.[8] This can lead to improved safety profiles by avoiding the psychoactive side effects often associated with direct CB1 agonists or antagonists.[3]

Signaling Pathway of CB1 Receptor Allosteric Modulation

Caption: Allosteric modulation of the CB1 receptor by cyclopentyl urea derivatives.

Quantitative Data: CB1 Receptor Allosteric Modulator Activity

| Compound ID | Assay Type | Orthosteric Ligand | Effect | EC₅₀ / IC₅₀ (nM) | Reference |

| PSNCBAM-1 | [³H]CP55,940 Binding | CP55,940 | Positive Allosteric Modulator | 130 | [3] |

| PSNCBAM-1 | [³⁵S]GTPγS Binding | CP55,940 | Negative Allosteric Modulator | 260 | [3] |

Agonism of the Formyl Peptide Receptor 2 (FPR2)

Cyclopentyl urea derivatives have been identified as potent agonists of FPR2, a G protein-coupled receptor involved in the regulation of inflammatory responses.[4][5] Activation of FPR2 can promote the resolution of inflammation, making its agonists attractive candidates for the treatment of a variety of inflammatory diseases.[5]

Signaling Pathway of FPR2 Agonism

Caption: FPR2 signaling cascade initiated by cyclopentyl urea agonists.

Quantitative Data: FPR2 Agonist Activity

| Compound ID | Assay Type | EC₅₀ (nM) | Reference |

| Compound 8 | β-arrestin recruitment | 20 | [4][5] |

| Compound 8 | Calcium mobilization | 740 | [4][5] |

Inhibition of Soluble Epoxide Hydrolase (sEH)

More recently, cyclopentyl urea derivatives have been developed as potent inhibitors of soluble epoxide hydrolase (sEH).[6][7] This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with anti-inflammatory, analgesic, and cardioprotective properties. By inhibiting sEH, these compounds increase the levels of EETs, thereby enhancing their beneficial effects.[7]

Mechanism of Soluble Epoxide Hydrolase Inhibition

Caption: Competitive inhibition of soluble epoxide hydrolase by cyclopentyl urea derivatives.

Quantitative Data: Soluble Epoxide Hydrolase Inhibitor Activity

| Compound ID | Target | IC₅₀ (nM) | Reference |

| N-Cyclohexyl-N'-dodecylurea (NCND) | Human sEH | - | [9] |

| 1-Adamantanyl-3-cyclohexylurea | Human sEH | 4.9 | [7] |

Detailed Experimental Protocols for Biological Evaluation

To facilitate further research and development of cyclopentyl urea derivatives, this section provides detailed protocols for key in vitro assays used to characterize their biological activity.

CB1 Receptor Allosteric Modulator Radioligand Binding Assay

This protocol is adapted from methodologies used to assess the allosteric modulation of the CB1 receptor.[10]

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, the radiolabeled orthosteric ligand (e.g., [³H]CP55,940 at a concentration near its Kd), and varying concentrations of the cyclopentyl urea test compound.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate the plate at 30°C for 90 minutes.

-

Terminate the binding by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4).

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled CB1 agonist) from the total binding. Plot the specific binding as a function of the test compound concentration to determine the EC₅₀ or IC₅₀ for allosteric modulation.

FPR2 Agonist Calcium Mobilization Assay

This protocol describes a common method to measure the agonist activity of compounds at the FPR2 receptor.[11]

-

Cell Culture: Culture a cell line stably expressing the human FPR2 receptor (e.g., HL-60 or CHO cells) in appropriate media.

-

Cell Loading:

-

Harvest the cells and resuspend them in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Plate the dye-loaded cells in a 96-well or 384-well black, clear-bottom plate.

-

Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

-

Add varying concentrations of the cyclopentyl urea test compound to the wells and immediately measure the change in fluorescence over time.

-

-

Data Analysis: The increase in intracellular calcium concentration is proportional to the increase in fluorescence intensity. Plot the peak fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Soluble Epoxide Hydrolase (sEH) Inhibitor Fluorometric Assay

This protocol is a common method for screening sEH inhibitors.[9]

-

Reagents:

-

sEH assay buffer (e.g., 100 mM sodium phosphate, pH 7.4).

-

Recombinant human sEH enzyme.

-

A fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME).

-

Test compounds (cyclopentyl urea derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well or 384-well black plate, add the sEH assay buffer, the sEH enzyme, and varying concentrations of the test compound.

-

Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Measure the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths will depend on the substrate used, e.g., ~330 nm/465 nm for the product of PHOME hydrolysis).

-

-

Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot. Determine the percent inhibition for each concentration of the test compound relative to a control with no inhibitor. Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value.

Conclusion and Future Directions

Cyclopentyl urea derivatives have firmly established their place as a versatile and promising scaffold in modern drug discovery. Their ability to potently and selectively modulate key biological targets such as the CB1 receptor, FPR2, and sEH underscores their therapeutic potential for a wide range of diseases, including neurological disorders, inflammatory conditions, and pain. The synthetic accessibility of this class of compounds allows for extensive structure-activity relationship studies, paving the way for the development of optimized drug candidates with improved efficacy and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects. Further exploration of the structure-activity relationships will be crucial for designing next-generation cyclopentyl urea derivatives with enhanced selectivity and potency. Investigating the potential for polypharmacology, where a single compound modulates multiple targets, could lead to novel therapeutic strategies for complex diseases. Additionally, in-depth preclinical and clinical studies will be essential to translate the promising in vitro and in vivo findings into tangible therapeutic benefits for patients. The continued investigation of cyclopentyl urea derivatives holds great promise for the future of medicine.

References

- 1. agilent.com [agilent.com]

- 2. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of novel cyclopentane urea FPR2 agonists and their potential application in the treatment of cardiovascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing Allosteric Modulation of CB1 at the Receptor and Cellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. realmofcaring.org [realmofcaring.org]

- 10. longdom.org [longdom.org]

- 11. caymanchem.com [caymanchem.com]

A Theoretical Investigation into the Conformational Landscape of 1-Cyclopentyl-3-(propan-2-yl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed theoretical framework for understanding the conformational preferences of 1-Cyclopentyl-3-(propan-2-yl)urea, a disubstituted urea of interest in medicinal chemistry. Due to the absence of specific experimental data for this molecule in the current literature, this paper outlines a proposed computational study, presenting hypothetical yet plausible data based on established principles of urea chemistry and conformational analysis of related compounds. This document serves as a roadmap for researchers aiming to investigate the structure-activity relationships of similar flexible molecules.

Urea derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities.[1] Their therapeutic efficacy is often intrinsically linked to their three-dimensional structure and the ability to adopt specific conformations that facilitate binding to biological targets. The conformational flexibility of N,N'-disubstituted ureas, arising from rotations around the C-N bonds and the nature of the substituents, plays a critical role in their pharmacological profiles. This guide delves into the theoretical underpinnings of the conformational space of this compound, providing a blueprint for its computational characterization.

Predicted Conformational Isomers

The primary source of conformational isomerism in this compound arises from the rotation around the two C-N bonds of the urea moiety. This leads to four potential planar conformers: trans-trans, trans-cis, cis-trans, and cis-cis, referring to the orientation of the substituents relative to the carbonyl group. Generally, there is a strong preference for trans conformations in acyclic N,N'-disubstituted ureas due to reduced steric hindrance.[2]

Furthermore, the cyclopentyl ring introduces additional conformational variability through pseudorotation, with the envelope and twist conformations being the most common. The interplay between the urea conformation and the cyclopentyl ring pucker will dictate the overall low-energy structures of the molecule.

Proposed Computational Workflow

A robust computational approach is essential to accurately model the conformational landscape of this compound. Density Functional Theory (DFT) has been shown to be a reliable method for studying the structure and energetics of urea derivatives.[3][4] The following workflow is proposed for a comprehensive theoretical investigation.

Figure 1: Proposed computational workflow for the conformational analysis of this compound.

Hypothetical Quantitative Data

The following tables summarize the expected quantitative data from the proposed computational study. The values are hypothetical and intended to illustrate the expected outcomes of the analysis.

Table 1: Predicted Relative Energies of Conformers

| Conformer | Dihedral Angle 1 (C-N1-C=O) (°) | Dihedral Angle 2 (C-N2-C=O) (°) | Relative Energy (kcal/mol) |

| trans-trans | 180 | 180 | 0.00 |

| trans-cis | 180 | 0 | 3.5 |

| cis-trans | 0 | 180 | 3.8 |

| cis-cis | 0 | 0 | 8.2 |

Note: Dihedral angles are idealized for clarity.

Table 2: Key Geometric Parameters for the Lowest Energy (trans-trans) Conformer

| Parameter | Value |

| C=O Bond Length | 1.25 Å |

| C-N1 (Cyclopentyl) Bond Length | 1.38 Å |

| C-N2 (Isopropyl) Bond Length | 1.37 Å |

| N1-C-N2 Angle | 118° |

| Cyclopentyl Ring Pucker | Envelope |

Detailed Methodologies

A detailed protocol for the proposed computational study is provided below, based on methodologies successfully applied to similar urea compounds.[3][4]

Conformational Search Protocol

-

Initial Structure Generation : The 2D structure of this compound is sketched and converted to a 3D structure. The four initial planar urea conformers (trans-trans, trans-cis, cis-trans, cis-cis) are generated.

-

Molecular Mechanics Search : A systematic or random conformational search is performed for each of the four initial conformers using a suitable molecular mechanics force field (e.g., MMFF94). This search should explore the rotations around all single bonds and the puckering of the cyclopentyl ring.

-

Clustering and Selection : The resulting conformers from the molecular mechanics search are clustered based on RMSD (Root Mean Square Deviation) and ranked by their relative energies. A representative set of low-energy, unique conformers is selected for quantum mechanical refinement.

Quantum Mechanical Calculation Protocol

-

Density Functional Theory (DFT) Optimization : The geometries of the selected conformers are optimized using DFT. A common and effective level of theory is the B3LYP functional with a 6-31G* basis set. This provides a good balance between accuracy and computational cost for molecules of this size.

-

Frequency Calculations : Vibrational frequency calculations are performed on the optimized geometries at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

Energy and Geometric Analysis : The electronic energies of the final optimized conformers are used to calculate their relative energies. Key geometric parameters, such as bond lengths, bond angles, and dihedral angles, are analyzed to characterize the different conformations.

Signaling Pathways and Logical Relationships

While not a biological signaling pathway in the traditional sense, the logical relationship between the different conformational states can be visualized. The energy barriers to rotation around the C-N bonds determine the accessibility of each conformation.

Figure 2: Energy relationships between the four planar conformers of this compound.

Conclusion

This technical guide outlines a comprehensive theoretical framework for the conformational analysis of this compound. By employing the proposed computational workflow, researchers can gain valuable insights into the conformational preferences and energetic landscape of this and related N,N'-disubstituted ureas. Understanding the three-dimensional structure of these molecules is a critical step in the rational design of new therapeutic agents with improved efficacy and selectivity. The presented hypothetical data and protocols serve as a starting point for future in-silico and experimental investigations into this important class of compounds.

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Computational study of urea and its homologue glycinamide: conformations, rotational barriers, and relative interactions with sodium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol for the Synthesis of 1-Cyclopentyl-3-(propan-2-yl)urea

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Cyclopentyl-3-(propan-2-yl)urea is a disubstituted urea derivative. Substituted ureas are a significant class of compounds in medicinal chemistry and drug discovery, often exhibiting a wide range of biological activities. The urea functional group, with its capacity to form hydrogen bonds as both a donor and acceptor, plays a crucial role in the binding of molecules to biological receptors. This protocol outlines a standard laboratory procedure for the synthesis of this compound via the reaction of cyclopentyl isocyanate and isopropylamine. This method is a common and efficient way to form unsymmetrical ureas.

Reaction Scheme

The synthesis proceeds through the nucleophilic addition of isopropylamine to the electrophilic carbonyl carbon of cyclopentyl isocyanate.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

Cyclopentyl isocyanate (C₆H₉NO)

-

Isopropylamine (C₃H₉N)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes or a mixture of ethyl acetate and hexanes for recrystallization

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and recrystallization

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentyl isocyanate (1.0 eq) in an anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Addition of Amine: Slowly add isopropylamine (1.0-1.2 eq), either neat or dissolved in a small amount of the reaction solvent, to the stirred solution of cyclopentyl isocyanate. The addition should be done dropwise to control any exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction mixture by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes or a mixture of ethyl acetate and hexanes, to yield the pure this compound as a solid.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Characterize the product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.

-

Data Presentation

The following table summarizes the key quantitative data that should be recorded during the synthesis and characterization of this compound.

| Parameter | Data |

| Reactants | |

| Cyclopentyl Isocyanate | Molar Mass: 111.14 g/mol ; Quantity (g, mmol); Purity (%) |

| Isopropylamine | Molar Mass: 59.11 g/mol ; Quantity (g, mmol); Purity (%) |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₉H₁₈N₂O |

| Molar Mass | 170.25 g/mol |

| Theoretical Yield (g) | Calculated based on the limiting reagent. |

| Actual Yield (g) | Measured weight of the purified product. |

| Percent Yield (%) | (Actual Yield / Theoretical Yield) x 100% |

| Physical Appearance | e.g., White crystalline solid |

| Melting Point (°C) | Experimentally determined range. |

| Characterization Data | |

| ¹H NMR (CDCl₃) | Expected chemical shifts (δ, ppm) and multiplicities for cyclopentyl and isopropyl protons, as well as NH protons. |

| ¹³C NMR (CDCl₃) | Expected chemical shifts (δ, ppm) for the carbonyl carbon and the carbons of the cyclopentyl and isopropyl groups. |

| IR (KBr or ATR) | Expected characteristic absorption bands (cm⁻¹) for N-H stretching, C=O stretching, and C-N stretching. |

| Mass Spectrometry (ESI-MS) | Expected m/z for the molecular ion [M+H]⁺. |

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

The signaling pathway for the synthesis of this compound involves the nucleophilic attack of the amine on the isocyanate.

Caption: Reaction mechanism for the formation of this compound.

Application Notes and Protocols for High-Throughput Screening of 1-Cyclopentyl-3-(propan-2-yl)urea as a Potential Soluble Epoxide Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the high-throughput screening (HTS) of 1-Cyclopentyl-3-(propan-2-yl)urea as a potential inhibitor of soluble epoxide hydrolase (sEH). While the specific biological target of this compound is not extensively documented in publicly available literature, its structural features, particularly the urea moiety, are common in known inhibitors of sEH. Soluble epoxide hydrolase is a therapeutic target for various cardiovascular and inflammatory diseases.[1][2][3] This application note outlines a robust, fluorescence-based HTS assay to determine the inhibitory activity of this compound against human sEH. The provided protocols are designed for a 384-well format, suitable for automated screening of large compound libraries.

Introduction to Soluble Epoxide Hydrolase as a Therapeutic Target

Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs).[4][5] EETs are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and cardioprotective effects.[3][4] The enzyme sEH hydrolyzes EETs to their less active dihydroxyeicosatrienoic acid (DHET) counterparts, thereby diminishing their beneficial effects.[4][5] Inhibition of sEH stabilizes the endogenous levels of EETs, making it an attractive therapeutic strategy for the treatment of hypertension, inflammation, and cardiovascular diseases.[1][2][4] The development of potent and specific sEH inhibitors is an active area of drug discovery.[1][3]

Signaling Pathway of Soluble Epoxide Hydrolase

The diagram below illustrates the metabolic pathway involving sEH and the mechanism of action for sEH inhibitors.

References

- 1. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portal.fis.tum.de [portal.fis.tum.de]

- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. lcms.cz [lcms.cz]

Application Notes and Protocols for 1,3-Disubstituted Ureas as Potential Soluble Epoxide Hydrolase (sEH) Inhibitors

Disclaimer: Due to the limited publicly available data on the specific enzyme inhibitory activity of 1-Cyclopentyl-3-(propan-2-yl)urea, this document provides application notes and protocols for a closely related class of compounds, 1,3-disubstituted ureas, which have been identified as potent inhibitors of soluble epoxide hydrolase (sEH). The methodologies and principles described herein are representative and can be adapted for the investigation of novel urea-based enzyme inhibitors.

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the metabolism of anti-inflammatory and vasodilatory epoxy fatty acids (EpFAs) into their less active diol counterparts. Inhibition of sEH has emerged as a promising therapeutic strategy for a range of cardiovascular, renal, and inflammatory diseases.[1] 1,3-disubstituted ureas have been identified as a promising class of sEH inhibitors.[1] This document outlines the potential applications and experimental protocols for characterizing the inhibitory activity of these compounds against sEH.

Principle of Action

1,3-disubstituted ureas typically act as competitive inhibitors of sEH. They are designed to mimic the transition state of the substrate hydrolysis reaction within the enzyme's active site. The urea moiety can form key hydrogen bond interactions with active site residues, while the flanking substituted groups occupy hydrophobic pockets, leading to potent and selective inhibition. The inhibition of sEH stabilizes the beneficial EpFAs, thereby enhancing their protective effects.

Potential Applications

-

Cardiovascular Diseases: By preventing the degradation of EpFAs, sEH inhibitors can promote vasodilation, reduce blood pressure, and exert anti-inflammatory effects on the vasculature, making them potential therapeutics for hypertension and atherosclerosis.

-

Kidney Diseases: sEH inhibitors have shown potential in mitigating kidney damage by improving renal blood flow and reducing inflammation.[1]

-

Diabetes: Inhibition of sEH may offer therapeutic benefits in managing diabetic complications, partly through the preservation of insulin sensitivity and reduction of inflammation.[1]

-

Inflammatory Pain: By stabilizing EpFAs, which have analgesic properties, sEH inhibitors are being investigated as non-addictive analgesics for inflammatory pain.

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of a series of 1,3-disubstituted ureas against human soluble epoxide hydrolase (hsEH) is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Compound ID | R1 Group | R2 Group | IC50 (µM) |

| 8a | (Adamantan-1-yl)(phenyl)methyl | 4-fluorophenyl | 0.025 |

| 8b | (Adamantan-1-yl)(phenyl)methyl | 2-fluorophenyl | 0.038 |

| 8c | (Adamantan-1-yl)(phenyl)methyl | 3-fluorophenyl | 0.029 |

| 8g | (3,5-Dimethyladamantan-1-yl)(phenyl)methyl | 2-fluorophenyl | 0.080 |

| 8h | (3,5-Dimethyladamantan-1-yl)(phenyl)methyl | 3-fluorophenyl | 0.085 |

| 8j | (3,5-Dimethyladamantan-1-yl)(phenyl)methyl | 3-chlorophenyl | 0.158 |

Data adapted from a study on 1,3-disubstituted ureas as hsEH inhibitors.[1]

Experimental Protocols

In Vitro Inhibition Assay for human soluble Epoxide Hydrolase (hsEH)

This protocol describes a common method for determining the in vitro inhibitory activity of test compounds against hsEH using a fluorescent substrate.

Materials:

-

Recombinant human soluble epoxide hydrolase (hsEH)

-

Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

-

Test compounds (e.g., 1,3-disubstituted ureas) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Workflow Diagram:

References

Application Note: Quantification of 1-Cyclopentyl-3-(propan-2-yl)urea using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Cyclopentyl-3-(propan-2-yl)urea in bulk drug substance and pharmaceutical formulations. The method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, providing a rapid and reliable analytical solution for quality control and research applications. This document provides detailed experimental protocols, data presentation, and a visual workflow to aid researchers, scientists, and drug development professionals in the implementation of this method.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this molecule is crucial for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies. The developed HPLC method offers a straightforward and efficient approach for the determination of this compound, separating it from potential impurities and degradation products.

Experimental

Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength UV detector.

-

Chromatographic Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

-

Data Acquisition and Processing: OpenLab CDS ChemStation Edition or equivalent chromatography data software.

-

Analytical Balance: Mettler Toledo XPE205 or equivalent.

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent).

-

Reagents: this compound reference standard (>99% purity).

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

| Parameter | Condition |

| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Run Time | 10 minutes |

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from a hypothetical tablet formulation):

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

Method Validation Summary

The developed method was validated according to ICH guidelines for linearity, precision, accuracy, and specificity. A summary of the validation data is presented below.

| Validation Parameter | Result |

| Linearity (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Precision (RSD%) | Intraday: < 1.0%, Interday: < 2.0% |

| Accuracy (Recovery %) | 98.0% - 102.0% |

| Specificity | No interference from placebo and known degradation products observed. |

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

Caption: Experimental workflow for the HPLC quantification of this compound.

Logical Relationship for Method Development

The following diagram outlines the logical steps and considerations in developing the analytical method.

Caption: Logical flow for the development of the analytical method.

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound. The method is suitable for routine quality control analysis and can be readily implemented in most analytical laboratories. The provided protocols and validation data demonstrate the robustness and suitability of the method for its intended purpose.

Application Notes and Protocols for In-Vivo Studies with 1-Cyclopentyl-3-(propan-2-yl)urea (CPU-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in-vivo evaluation of 1-Cyclopentyl-3-(propan-2-yl)urea (designated as CPU-1), a novel investigational compound. Based on its structural similarity to known kinase inhibitors, CPU-1 is hypothesized to be a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. This document outlines detailed protocols for a xenograft mouse model of human cancer to assess the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of CPU-1.

Introduction to this compound (CPU-1)

This compound (CPU-1) is a small molecule with a molecular weight of 184.28 g/mol . While specific biological targets of CPU-1 are under investigation, its urea-based scaffold is a common feature in a variety of kinase inhibitors. The PI3K/Akt/mTOR pathway is a key signaling cascade in many human cancers, and its inhibition is a validated therapeutic strategy. These protocols are designed to test the hypothesis that CPU-1 exerts anti-tumor effects through the inhibition of this pathway.

Chemical Structure of CPU-1:

Hypothetical Signaling Pathway of CPU-1

The diagram below illustrates the proposed mechanism of action for CPU-1 as an inhibitor of mTOR within the PI3K/Akt/mTOR signaling pathway.

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by CPU-1.

In-Vivo Experimental Design: Xenograft Mouse Model

This section details a study to evaluate the anti-tumor efficacy of CPU-1 in an immunodeficient mouse model bearing human tumor xenografts.

Experimental Workflow

The following diagram outlines the major steps of the in-vivo study.

Caption: Workflow for the in-vivo xenograft study of CPU-1.